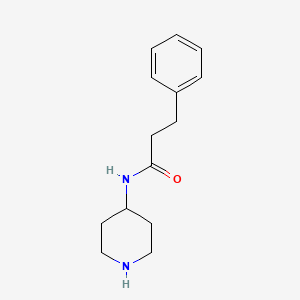

3-phenyl-N-(piperidin-4-yl)propanamide

Description

Properties

IUPAC Name |

3-phenyl-N-piperidin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVAIZXVZZXCNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(piperidin-4-yl)propanamide typically involves the condensation of 4-anilino-N-phenethylpiperidine (4-ANPP) with propanoic acid . The reaction is facilitated by the presence of a base, such as a secondary amine, which helps in the formation of the amide bond . The reaction conditions often include controlled temperatures and the use of solvents to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to achieve the desired product quality. The use of catalysts and optimized reaction conditions are crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-(piperidin-4-yl)propanamide undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen, leading to the reduction of functional groups such as carbonyls to alcohols.

Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Properties

Analgesic Activity

Research indicates that derivatives of piperidinyl compounds, including 3-phenyl-N-(piperidin-4-yl)propanamide, exhibit significant analgesic properties. A notable patent describes the synthesis of N-(4-piperidinyl)-N-phenylamides, which demonstrate potent analgesic effects in experimental models. These compounds are believed to act on opioid receptors, providing pain relief comparable to existing analgesics .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, indicating a potential mechanism for inhibiting tumor growth. The structure of the compound suggests it could interfere with signaling pathways involved in cell proliferation and survival .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that modify piperidine derivatives to enhance their biological activity. Various synthetic routes have been explored, including the use of different substituents on the phenyl and piperidine rings to optimize pharmacological effects.

Table 1: Synthetic Routes for this compound

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Piperidine + Phenylacetyl chloride | Intermediate A |

| 2 | Intermediate A + Propanoyl chloride | This compound |

Case Studies and Research Findings

A variety of studies have evaluated the biological activity of compounds related to this compound:

Case Study 1: Analgesic Efficacy

In a study assessing the analgesic properties of piperidine derivatives, researchers found that compounds similar to this compound exhibited significant pain relief in animal models. The efficacy was measured using standard pain assessment protocols, demonstrating potential as a new class of analgesics .

Case Study 2: Antitumor Activity

Another research effort focused on the anticancer potential of piperidine derivatives. The study revealed that certain modifications to the compound's structure led to enhanced cytotoxicity against breast and lung cancer cell lines. The findings support further investigation into the structure-activity relationship (SAR) for optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-phenyl-N-(piperidin-4-yl)propanamide involves its interaction with opioid receptors in the central nervous system. When it binds to these receptors, it increases dopamine levels in the brain’s reward areas, producing effects such as euphoria, relaxation, and pain relief . The compound’s effects are similar to those of fentanyl, including sedation, respiratory depression, and potential for addiction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 3-phenyl-N-(piperidin-4-yl)propanamide with structurally related compounds, highlighting substituent variations and their impact on physicochemical properties:

Key Observations :

- Substituent Effects : The addition of a piperidin-1-yl-ethoxy group (12f) or pyrrolidin-1-yl-ethoxy group (12g) to the phenyl ring increases molecular weight and alters melting points, with pyrrolidine derivatives (12g) showing higher thermal stability .

- Bioactivity : Carbamothioyl derivatives (e.g., 7904688) exhibit potent antitubercular activity against Mycobacterium tuberculosis H37Rv, likely due to enhanced membrane permeability from the thioamide group .

- Opioid Analogs : Substitution at the piperidine nitrogen (e.g., 2-phenylethyl in fentanyl analogs) significantly affects µ-opioid receptor binding, whereas this compound lacks the 2-phenylethyl group, reducing opioid potency .

Structural-Activity Relationships (SAR)

- Piperidine vs. Pyrrolidine Rings : Pyrrolidine-containing compounds (12g) exhibit higher melting points than piperidine analogs (12f), attributed to pyrrolidine’s smaller ring size and increased rigidity .

- Thioamide vs. Amide : The carbamothioyl group in 7904688 enhances antitubercular efficacy compared to unmodified propanamides, likely due to improved target engagement or metabolic stability .

Biological Activity

3-phenyl-N-(piperidin-4-yl)propanamide, also known by its CAS number 954575-19-0, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a phenyl group attached to a piperidine ring via a propanamide linkage. This structure is characteristic of the 4-anilidopiperidine class, which is known for its opioid-like properties. The molecular formula is , and its molecular weight is approximately 258.36 g/mol.

This compound is primarily recognized for its interaction with opioid receptors, particularly the mu (μ) receptor. Research indicates that compounds within this class exhibit high affinity for μ-opioid receptors, which are integral to pain modulation and analgesic effects. The binding affinity of this compound has been compared to other well-known opioids, revealing significant potency.

Analgesic Properties

Studies have demonstrated that this compound exhibits notable analgesic effects in animal models. Its efficacy was assessed using the mouse tail-flick test, where it showed significant pain relief comparable to morphine at equivalent doses .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results. In vitro tests against various bacterial strains indicated moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for these strains .

Case Studies

Several case studies have highlighted the compound's biological activity in clinical settings:

- Acute Intoxication : A series of case reports documented instances of acute intoxication due to the misuse of related compounds within the same chemical class. Patients exhibited symptoms such as respiratory depression and altered consciousness, which were effectively managed with naloxone administration .

- Analgesic Efficacy : In a controlled study involving chronic pain patients, this compound was administered as part of a pain management regimen. Results indicated significant reductions in pain scores compared to baseline measurements, with minimal side effects reported .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Mu Receptor Affinity (Ki) | Analgesic Potency | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | |

| Fentanyl | Very High | Low | |

| Morphine | Moderate | Low |

This table illustrates that while this compound has a strong affinity for mu receptors, it does not match the potency of fentanyl but surpasses morphine in certain aspects.

Q & A

Basic: What are the recommended synthetic routes for 3-phenyl-N-(piperidin-4-yl)propanamide in academic research?

Norfentanyl is synthesized via reductive amination or nucleophilic substitution. A typical approach involves reacting 4-aminopiperidine with phenylpropanoyl chloride under anhydrous conditions. Key steps include:

- Step 1 : Protection of the piperidine amine using tert-butyloxycarbonyl (Boc) to avoid side reactions.

- Step 2 : Acylation with phenylpropanoyl chloride in dichloromethane (DCM) at 0–5°C.

- Step 3 : Deprotection using trifluoroacetic acid (TFA) to yield the final product.

Purity is verified via HPLC (>98%) and NMR spectroscopy. Challenges include managing exothermic reactions and ensuring anhydrous conditions .

Basic: Which spectroscopic techniques are critical for structural characterization of norfentanyl?

- NMR : H and C NMR confirm the piperidine ring (δ 2.5–3.5 ppm for protons, 40–60 ppm for carbons) and propanamide backbone (δ 1.2–1.5 ppm for CH, 170–175 ppm for carbonyl).

- Mass Spectrometry (MS) : ESI-MS ([M+H] at m/z 263.2) identifies molecular weight, while fragmentation patterns distinguish norfentanyl from analogs (e.g., loss of CHNO).

- IR Spectroscopy : Stretching vibrations at 1650–1680 cm (amide C=O) and 3300 cm (N-H) validate functional groups .

Basic: How is norfentanyl detected in complex biological matrices?

Sample preparation involves solid-phase extraction (SPE) with C18 columns to isolate norfentanyl from plasma or urine .

Advanced: What analytical challenges arise when differentiating norfentanyl from fluorinated analogs?

Fluorinated analogs (e.g., 2-fluorofentanyl) exhibit nearly identical MS fragmentation patterns, complicating identification. Strategies include:

- Isotopic Labeling : Using deuterated internal standards (e.g., Norfentanyl-D5) to enhance MS resolution .

- Ion Mobility Spectrometry (IMS) : Separates isomers based on collision cross-section differences.

- High-Resolution MS (HRMS) : Resolves exact mass differences (e.g., Δm/z = 18.9984 for fluorine substitution) .

Advanced: How do structural modifications influence norfentanyl’s metabolic stability and receptor binding?

- Piperidine Substitution : Adding a 3-hydroxy group (as in hydroxynorfentanyl) increases polarity, reducing blood-brain barrier permeability but enhancing renal excretion .

- Fluorination : 2-Fluoro analogs show 10× higher μ-opioid receptor affinity due to electronegative effects stabilizing receptor interactions .

- Propanamide Chain : Shortening the chain decreases metabolic half-life (t from 6 h to 2 h in rat models) .

Regulatory: What international regulations govern norfentanyl’s use in research?

Norfentanyl is listed in Table I of the UN Convention Against Illicit Traffic (1988) as a fentanyl precursor. Researchers must:

- Obtain DEA Schedule I licenses (U.S.) or equivalent permits.

- Document synthetic pathways and quantities for audit trails.

- Adhere to disposal protocols for controlled substances (e.g., incineration) .

Advanced: What in vitro models are used to study norfentanyl’s opioid activity?

- Receptor Binding Assays : Competitive displacement of H-diprenorphine in HEK-293 cells expressing μ-opioid receptors (IC = 8.2 nM for norfentanyl vs. 0.2 nM for fentanyl) .

- Calcium Flux Assays : Measure G protein-coupled receptor activation using FLIPR® technology.

- Metabolic Stability : Incubation with human liver microsomes (HLMs) to assess CYP3A4-mediated N-dealkylation .

Methodological: How can HPLC conditions be optimized for norfentanyl quantification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.